![molecular formula C19H22N4O6S B2573981 5-oxo-N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048679-14-6](/img/structure/B2573981.png)
5-oxo-N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. For instance:
- The thiazole-pyrrolidine scaffold has been investigated for its antitubercular properties. Researchers prepared novel derivatives and tested them against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG).
Antiviral Activity
Antitubercular Activity
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many bioactive molecules . Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, etc . Therefore, the targets of this compound could be diverse and depend on the specific functional groups attached to the thiazole ring.
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific biological target they interact with . For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity .
Biochemical Pathways
The compound also contains a trimethoxyphenyl group . Compounds with this group have been found to inhibit enzymes like Taq polymerase and telomerase, and down-regulate proteins like ERK2 . Therefore, this compound might affect biochemical pathways related to these enzymes and proteins.
properties
IUPAC Name |
5-oxo-N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-27-13-6-10(7-14(28-2)17(13)29-3)20-16(25)8-11-9-30-19(21-11)23-18(26)12-4-5-15(24)22-12/h6-7,9,12H,4-5,8H2,1-3H3,(H,20,25)(H,22,24)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXDTHIQQCVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.